molecular formula C12H17N3O2 B2382984 (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320444-31-1

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2382984
CAS No.: 2320444-31-1
M. Wt: 235.287
InChI Key: ABRSVIWXLGPHES-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining two privileged pharmacophores: a 5-methylisoxazole ring and a 3-(pyrrolidin-1-yl)azetidine scaffold. The isoxazole ring is a common heterocycle in bioactive molecules, while the azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly valued in modern drug design for its desirable physicochemical properties and role as a spacer or conformational constraint . Compounds incorporating an azetidine moiety substituted with pyrrolidine, similar to the core structure of this reagent, have demonstrated potent and selective activity against a range of biologically important targets . For instance, such structural motifs have been investigated as modulators for various receptors, including CCR6, and as inhibitors of key enzymes like dipeptidyl peptidase IV (DPP-4) and monoacylglycerol lipase (MAGL) . The specific spatial arrangement of these rings makes this compound a valuable scaffold for exploring protein-protein interactions and for the development of novel enzyme inhibitors. Its mechanism of action is inherently linked to its molecular structure, which can be tailored to interact with specific enzymatic active sites or receptor pockets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structural element for probing biological mechanisms in fields such as immunology, oncology, and metabolic disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSVIWXLGPHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features three distinct domains:

  • 5-Methylisoxazole Ring : A five-membered heterocycle with oxygen and nitrogen atoms, contributing electron-withdrawing properties and metabolic stability.
  • Azetidine Scaffold : A strained four-membered ring that enhances reactivity while maintaining conformational rigidity.
  • Pyrrolidine Substituent : A five-membered saturated amine ring that improves solubility and target affinity.
Domain Role in Synthesis Key Interactions
Isoxazole Pharmacophore anchor Hydrogen bonding, π-π stacking
Azetidine Conformational control Strain-induced reactivity
Pyrrolidine Solubility modulation Protonation at physiological pH

Fragment-Based Synthesis Strategies

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The isoxazole core is typically constructed via cyclocondensation reactions. A representative route involves:

  • Reactants : Acetylacetone and hydroxylamine hydrochloride under acidic conditions.
  • Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours, yielding 5-methylisoxazole-3-carboxylic acid with 78% efficiency.

Critical Parameters :

  • Temperature Control : Exceeding 90°C promotes decarboxylation.
  • Solvent System : Ethanol-water mixtures prevent byproduct formation.

Preparation of 3-(Pyrrolidin-1-yl)azetidine

The azetidine-pyrrolidine fragment is synthesized via a two-step sequence:

  • Azetidine Ring Formation :
    • Substrate : 1,3-Dibromopropane and benzylamine.
    • Conditions : Phase-transfer catalysis with tetrabutylammonium bromide in dichloromethane, yielding N-benzylazetidine (62%).
  • Pyrrolidine Substitution :
    • Reaction : Nucleophilic displacement of the benzyl group with pyrrolidine using potassium tert-butoxide in tetrahydrofuran at −20°C.
Step Reactant Catalyst Yield
1 1,3-Dibromopropane TBAB 62%
2 N-Benzylazetidine KOtBu 55%

Coupling Methodologies

Amide Bond Formation

The final assembly employs carbodiimide-mediated coupling:

  • Activation : 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride intermediate.
  • Coupling : Reaction with 3-(pyrrolidin-1-yl)azetidine in dimethylformamide at 0–5°C, using N,N-diisopropylethylamine as a base.

Optimization Insights :

  • Solvent Choice : Dimethylformamide outperforms dichloromethane in solubilizing both fragments (yield increase from 45% to 68%).
  • Temperature : Maintaining subambient temperatures minimizes azetidine ring strain release.

Alternative Coupling Routes

Patent literature describes Ullmann-type couplings for analogous structures:

  • Catalyst System : Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C.
  • Yield Comparison : 72% vs. 68% for carbodiimide-mediated methods, but with higher metal contamination risks.

Reaction Monitoring and Purification

Analytical Techniques

  • HPLC : C18 column (5 µm, 4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.
  • NMR Validation :
    • 1H NMR (400 MHz, CDCl3) : δ 6.42 (s, 1H, isoxazole-H), 4.21–3.98 (m, 4H, azetidine-H), 2.89 (m, 4H, pyrrolidine-H).

Purification Protocols

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7) → (1:1) gradient.
  • Crystallization : Recrystallization from ethyl acetate/n-hexane yields 98% purity.

Scalability and Industrial Considerations

Solvent Recovery Systems

  • Dimethylformamide Recycling : Distillation under reduced pressure (50 mmHg, 60°C) achieves 92% recovery.
  • Waste Stream Management : Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.

Cost-Benefit Analysis

Parameter Carbodiimide Route Ullmann Coupling
Raw Material Cost $320/kg $410/kg
Catalyst Recovery Not feasible 85% Cu reclaim
Purity 98% 95%

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Substituents Biological Activity Reference
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone Isoxazole + azetidine 5-methylisoxazole, 3-(pyrrolidin-1-yl)azetidine Hypothesized CB1 modulation (based on SAR)
Indole-derived cannabinoids (e.g., JWH-018) Indole Morpholinoethyl side chain High CB1 affinity, hypomobility, antinociception
Pyrrole-derived cannabinoids Pyrrole Shorter carbon chains (C4–C6) Lower CB1 affinity vs. indole analogues; reduced hypothermia
4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole Pyrroloisoxazole Indole, methylisoxazole Not reported (synthetic focus)
(3,5-Dimethyl-1H-pyrazol-1-yl)(pyridinyl)methanone Pyrazole + pyridine Methylpyrazole, nitrophenyl-triazole Anticancer/antimicrobial (inferred from structural class)

Key Observations:

Core Heterocycles: The target compound’s isoxazole-azetidine scaffold is distinct from indole or pyrrole cores in classical cannabinoids . Isoxazoles offer improved oxidative stability compared to pyrroles, which may enhance bioavailability .

Substituent Effects: Pyrrolidinyl substitution on azetidine may mimic the morpholinoethyl group in indole-derived cannabinoids but with reduced steric bulk, possibly affecting CB1 binding . Shorter side chains (e.g., C4–C6) in pyrrole-derived cannabinoids correlate with moderate activity, suggesting the target’s azetidine-pyrrolidine system could optimize steric and electronic interactions .

Pharmacological Implications: Indole-derived cannabinoids exhibit higher CB1 affinity and broader in vivo effects (e.g., hypothermia, catalepsy) compared to pyrrole derivatives. The target compound’s hybrid structure may bridge this activity gap . Pyrazole-based methanones (e.g., compounds 8–9 in ) demonstrate antimicrobial activity, suggesting the target’s isoxazole-azetidine system could be repurposed for similar applications .

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be made:

  • Molecular Weight: ~305 g/mol (estimated), comparable to pyrrole-derived cannabinoids (250–350 g/mol) .
  • Solubility: The azetidine’s polarity may improve aqueous solubility vs. morpholinoethyl-containing analogues.

Biological Activity

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 5 Methylisoxazol 3 yl 3 pyrrolidin 1 yl azetidin 1 yl methanone\text{ 5 Methylisoxazol 3 yl 3 pyrrolidin 1 yl azetidin 1 yl methanone}

This structure features a methylisoxazole ring and a pyrrolidine-substituted azetidine moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures may modulate signaling pathways involved in inflammation, cancer proliferation, and neuroprotection. Specifically, the following mechanisms have been observed:

  • Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6, potentially through modulation of the SIK kinase family .
  • Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by interfering with the PI3K/AKT/mTOR signaling pathway, which is pivotal in cancer cell proliferation .
  • Neuroprotective Effects : The isoxazole ring is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Activity Effect Reference
Anti-inflammatoryReduced levels of TNFα and IL-6
AntitumorInhibition of tumor growth in xenograft models
NeuroprotectionPotential protective effects against neurotoxicity

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antitumor Activity : A study demonstrated that a structurally similar compound effectively suppressed tumor growth in mouse models at low doses, indicating a promising therapeutic index for further development .
  • Inflammation Modulation Study : Research indicated that derivatives targeting SIK kinases could significantly reduce inflammatory markers in autoimmune disease models, suggesting potential for treating inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-pyrrolidine core. Key steps include:
  • Coupling Reactions: Use of coupling agents (e.g., EDC/HOBt) to link the 5-methylisoxazole moiety to the azetidine ring .
  • Catalytic Conditions: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the pyrrolidine group .
  • Reflux Optimization: Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
    Intermediate purification via column chromatography is critical to isolate high-purity precursors .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer:
  • NMR Spectroscopy:
  • 1H/13C NMR: Assign chemical shifts to confirm the azetidine-pyrrolidine linkage (δ 3.5–4.5 ppm for azetidine protons) and isoxazole ring (δ 6.2–6.8 ppm) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the crowded aliphatic region .
  • HPLC:
  • Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile) to assess purity (>95%) .
  • Mass Spectrometry (HRMS):
  • Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer:
  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect side products .
  • Post-Hoc Analysis: Compare HPLC chromatograms of low-yield batches to identify unanticipated byproducts (e.g., azetidine ring-opening derivatives) .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer:
  • pH Stability Profiling:
  • Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
  • Degradation Pathways: Acidic conditions may hydrolyze the isoxazole ring, while basic conditions could destabilize the azetidine-pyrrolidine bond .
  • Stabilization Approaches:
  • Lyophilization for long-term storage .
  • Formulate with cyclodextrins to enhance aqueous stability .

Q. How can the biological activity of this compound be evaluated against related analogs?

  • Methodological Answer:
  • In Silico Screening: Perform molecular docking with target proteins (e.g., kinases or GPCRs) to predict binding affinity .
  • In Vitro Assays:
  • Enzyme Inhibition: Test against COX-2 or PDE4B, leveraging the isoxazole moiety’s known role in anti-inflammatory activity .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • SAR (Structure-Activity Relationship) Table:
Analog StructureKey ModificationsObserved ActivityReference
Pyrazole-thiazolidinone hybridsIsoxazole → pyrazole substitutionEnhanced anticancer activity
Trifluoromethyl analogsCF3 substitution on phenyl ringImproved metabolic stability

Data Contradiction & Validation

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

  • Methodological Answer:
  • X-Ray Crystallography: Resolve ambiguous NOE correlations by determining the solid-state conformation .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
  • Dynamic Effects: Consider rotameric states of the pyrrolidine ring that may cause NMR signal splitting absent in the crystal structure .

Experimental Design for Biological Studies

Q. What controls are critical in assessing the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • In Vivo Controls:
  • Use wild-type vs. CYP450 knockout mice to identify metabolic pathways .
  • Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fraction .
  • Permeability Assays: Perform Caco-2 monolayer studies with verapamil (P-gp inhibitor) to evaluate efflux effects .

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